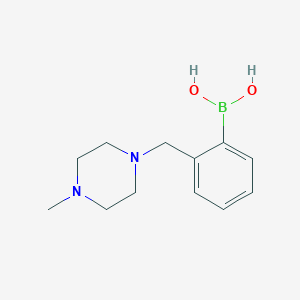

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Übersicht

Beschreibung

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and organic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of nanofiltration and other purification techniques helps in achieving high purity levels, making the compound suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: Mild temperatures (50-80°C), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of various pharmaceuticals and organic materials .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Key Intermediate in Synthesis :

- 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid serves as an intermediate in the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it valuable for constructing various chemical architectures.

- Catalysis :

- The compound can be utilized in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Applications in Medicinal Chemistry

- Drug Development :

- Biological Activity :

- Protein Interaction Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Protein Binding | Selective binding to target proteins |

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Similar piperazine structure | Lacks additional functional groups |

| Phenylboronic acid | Simple phenylboronic structure | No piperazine or additional functional groups |

| 3-(Aminomethyl)phenylboronic acid | Aminomethyl instead of piperazine | Different functional group impacts reactivity |

Case Studies

- Inhibitory Effects on Cancer Cell Lines :

- Neuroprotective Properties :

- Target Engagement Assays :

Wirkmechanismus

The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid in the Suzuki–Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 4-(N-Methylpiperazin-1-yl)phenylboronic acid

Comparison: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of the piperazine ring, which enhances its reactivity and selectivity in coupling reactions. This makes it more effective in forming carbon-carbon bonds compared to simpler boronic acids .

Biologische Aktivität

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological targets, including enzymes and proteins. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a phenyl ring and a piperazine moiety. The presence of the piperazine ring is significant as it may enhance the solubility and bioavailability of the compound.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 225.07 g/mol |

| Functional Groups | Boronic acid, Piperazine |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The boronic acid moiety can reversibly bind to serine proteases and other enzymes, altering their activity. For example, studies have shown that similar boronic acids can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Enzyme Inhibition

Research indicates that phenylboronic acids can act as inhibitors against various enzymes, including:

- Serine β-lactamases (SBLs) : These enzymes hydrolyze β-lactam antibiotics, leading to resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Compounds similar to this compound have shown synergistic effects when combined with antibiotics like meropenem .

- Proteasome Inhibition : The structure of this compound allows it to function similarly to bortezomib, a known proteasome inhibitor used in cancer therapy. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Against Pathogens

The compound has been evaluated for its antimicrobial properties against various pathogens.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity:

- Against Gram-negative bacteria : It has been shown to inhibit clinical strains expressing β-lactamases, restoring the efficacy of β-lactam antibiotics .

Antifungal Activity

Boronic acids have also been investigated for their antifungal properties. Compounds structurally related to this compound were found to exhibit varying degrees of antifungal activity against species such as Candida albicans and Aspergillus fumigatus .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Synergistic Effects with Antibiotics : A study demonstrated that when combined with meropenem, this compound significantly reduced the minimum inhibitory concentration (MIC) required for bacterial growth inhibition against resistant strains .

- Anticancer Properties : In cancer cell lines, this compound has been shown to induce apoptosis through proteasome inhibition, leading to cell cycle arrest at the G2/M phase .

- Mechanism Elucidation : Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes, suggesting a strong interaction that could be exploited for drug design .

Eigenschaften

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWYXYIAYRKIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.